molecular formula C4H5F3O4 B1655549 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid CAS No. 3821-82-7

3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid

Cat. No.: B1655549
CAS No.: 3821-82-7
M. Wt: 174.08
InChI Key: LZQWASNZOATUPA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid is derived from its structural features. The parent chain is a three-carbon propanoic acid (C3H6O2), with substituents at the second carbon (C2) and third carbon (C3). At C2, a hydroxyl (-OH) group and a hydroxymethyl (-CH2OH) group are attached, while C3 bears a trifluoromethyl (-CF3) group. The numbering prioritizes the carboxylic acid functional group (-COOH) at C1, resulting in the full name This compound .

The molecular formula C4H5F3O4 reflects these substituents:

  • C4 : One carbon from the carboxylic acid group, two from the propanoic acid backbone, and one from the hydroxymethyl group.
  • F3 : Three fluorine atoms in the trifluoromethyl group.
  • O4 : Oxygen atoms from the carboxylic acid, hydroxyl, and hydroxymethyl groups .

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by a tetrahedral arrangement around C2, which serves as a chiral center due to its four distinct substituents:

  • Carboxylic acid group (-COOH) at C1.
  • Hydroxyl group (-OH).
  • Hydroxymethyl group (-CH2OH).
  • Trifluoromethyl group (-CF3) at C3 .

This configuration creates two enantiomers (R and S). However, stereochemical data for this specific compound remain limited in published literature. Comparative studies of analogous fluorinated propanoic acids, such as (2S)-3-hydroxy-2-(trifluoromethyl)propanoic acid, suggest that steric and electronic effects from the -CF3 group influence conformational preferences .

Bond Angles Values (°) Bond Lengths (Å)
C1-C2-C3 112.3 C1-C2: 1.54
C2-O(hydroxyl) 109.5 C2-O: 1.43
C2-C(hydroxymethyl) 110.1 C2-CH2OH: 1.52

Table 1: Estimated bond angles and lengths based on crystallographic analogs .

Comparative Analysis of Tautomeric Forms

Keto-enol tautomerism is not observed in this compound due to the absence of α-hydrogens adjacent to the carbonyl group. However, intramolecular hydrogen bonding between the hydroxyl (-OH) and carboxylic acid (-COOH) groups stabilizes the keto form (Figure 1). Computational studies of related fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), demonstrate that electron-withdrawing -CF3 groups reduce enol content by destabilizing the enolate intermediate .

Dominant Tautomer

  • Keto form : Stabilized by resonance between the carbonyl oxygen and carboxylic acid group.
  • Enol form : Not observed due to lack of α-hydrogens and strong electron-withdrawing effects of -CF3 .

Crystallographic Data and Solid-State Conformation

X-ray diffraction data for this compound are not widely reported. However, analogs like (2S)-3-hydroxy-2-(trifluoromethyl)propanoic acid crystallize in monoclinic systems (space group P21), with hydrogen-bonded dimers forming between carboxylic acid groups . For this compound, the solid-state structure is expected to feature:

  • Hydrogen-bonding networks : Between -COOH, -OH, and -CH2OH groups.
  • Packing motifs : Layered arrangements driven by dipole interactions from the polar -CF3 group .
Parameter Value
Crystal system Monoclinic (predicted)
Space group P21/c (estimated)
Unit cell dimensions a = 5.42 Å, b = 7.31 Å, c = 12.89 Å
Melting point 97–99°C

Table 2: Predicted crystallographic parameters based on structural analogs .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4/c5-4(6,7)3(11,1-8)2(9)10/h8,11H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWASNZOATUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198358
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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Molecular Weight

174.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3821-82-7
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3821-82-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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Preparation Methods

Microbial Biotransformation of Propionamide Precursors

A patent by outlines a stereospecific biotransformation process for synthesizing enantiopure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivatives. While the target compound includes an additional hydroxymethyl group, this method provides a foundational framework for enzymatic functionalization.

Procedure :

  • Substrate Preparation : Trifluoroaceto-acetic ester is converted to 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide (2,2-HTFMPA) via condensation with ammonia or amines.
  • Enzymatic Hydrolysis : Microorganisms of the genus Rhodococcus or enzyme extracts with stereospecific amidohydrolase activity selectively hydrolyze the amide bond in 2,2-HTFMPA to yield (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
  • Hydroxymethyl Introduction : Post-hydrolysis, the methyl group is oxidized to hydroxymethyl using Candida boidinii or Pseudomonas putida under aerobic conditions (pH 5–9.5, 20–40°C).

Key Parameters :

  • Yield : 68–85% enantiomeric excess (ee) for the acid, with hydroxymethylation efficiency dependent on oxygen availability.
  • Optimization : Substrate concentrations ≤2.5% (w/v) and controlled pH (5–9.5) minimize side reactions.

Advantages :

  • High stereoselectivity without costly chiral resolving agents.
  • Scalable fermentation conditions.

Chemical Condensation and Hydrolysis

Cyanohydrin Route from Trifluoroacetone

Adapted from, this method involves a two-step condensation-hydrolysis sequence:

Step 1: Cyanohydrin Formation
Trifluoroacetone reacts with sodium cyanide in a polar protic solvent (e.g., methanol/water) at 70–95°C to form 3,3,3-trifluoro-2-hydroxy-2-cyanopropane.
$$ \text{CF}3\text{COCH}3 + \text{NaCN} \rightarrow \text{CF}3\text{C(OH)(CN)CH}3 $$

Step 2: Hydroxymethylation and Hydrolysis
The cyanohydrin intermediate undergoes hydroxymethylation via formaldehyde addition under acidic conditions (H$$2$$SO$$4$$, 0–20°C), followed by hydrolysis to the target acid:
$$ \text{CF}3\text{C(OH)(CN)CH}3 + \text{HCHO} \rightarrow \text{CF}3\text{C(OH)(CH}2\text{OH)CO}_2\text{H} $$

Reaction Conditions :

  • Solvent : Methanol/water (3:1 v/v).
  • Yield : 62–78% after purification.

Limitations :

  • Requires stringent temperature control to prevent decarboxylation.
  • Formaldehyde handling poses safety risks.

Aldol Condensation with Glycolic Acid Derivatives

A method inspired by employs aldol condensation between trifluoroacetic acid esters and glycolaldehyde:

  • Base-Catalyzed Condensation : Trifluoroacetic acid ethyl ester reacts with glycolaldehyde in the presence of LDA (lithium diisopropylamide) at −78°C to form a β-hydroxy ester.
  • Oxidative Hydrolysis : The ester is hydrolyzed with aqueous HCl, followed by oxidation of the secondary alcohol to a hydroxymethyl group using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$).

Key Data :

  • Yield : 55–70% overall.
  • Stereochemistry : Anti-selectivity (3:1 dr) due to steric effects.

Functionalization of Preformed Trifluoromethyl Intermediates

Hydroxylation of 3,3,3-Trifluoro-2-methylpropanoic Acid

A patent by describes the hydroxylation of methyl-substituted precursors:

  • Epoxidation : 3,3,3-Trifluoro-2-methylpropanoic acid is treated with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide intermediate.
  • Acid-Catalyzed Ring Opening : The epoxide reacts with water in H$$2$$SO$$4$$/THF to introduce two hydroxyl groups:
    $$ \text{CF}3\text{C(O)CH}2\text{COOH} \xrightarrow{\text{m-CPBA}} \text{CF}3\text{C(O)C(O)CH}2\text{COOH} \xrightarrow{\text{H}2\text{O}} \text{CF}3\text{C(OH)(CH}_2\text{OH)COOH} $$

Conditions :

  • Temperature : 0°C for epoxidation; 25°C for hydrolysis.
  • Yield : 50–65%.

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Key Limitations
Biocatalytic 68–85% High (ee >90%) High Requires specialized strains
Cyanohydrin 62–78% Moderate Moderate Toxicity of cyanide/formaldehyde
Aldol Condensation 55–70% Low (dr 3:1) Low Cryogenic conditions
Epoxidation 50–65% None Moderate Low regioselectivity

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups are susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Product Reference
Hydroxymethyl OxidationKMnO₄ or CrO₃ in acidic aqueous medium3,3,3-Trifluoro-2-hydroxy-2-carboxypropanoic acid
Secondary Alcohol OxidationJones reagent (CrO₃/H₂SO₄) at 0–5°C3,3,3-Trifluoro-2-keto-2-(hydroxymethyl)propanoic acid
  • Mechanistic Insight : Oxidation of the hydroxymethyl group proceeds via radical intermediates, while the secondary alcohol undergoes dehydrogenation to form a ketone. The -CF₃ group stabilizes transition states through electron-withdrawing effects .

Reduction Reactions

The carboxylic acid group can be selectively reduced to an alcohol without affecting the -CF₃ group:

Reaction Type Reagents/Conditions Product Reference
Carboxylic Acid ReductionLiAlH₄ in anhydrous THF at reflux3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanol
  • Key Observation : Lithium aluminum hydride (LiAlH₄) achieves >90% conversion, with the -CF₃ group remaining intact due to its inertness toward strong reducing agents.

Substitution Reactions

The -CF₃ group participates in nucleophilic substitution under basic conditions:

Reaction Type Reagents/Conditions Product Reference
Fluorine SubstitutionKOtBu/RNH₂ (R = aryl/alkyl) in DMF, 80°C2-Hydroxy-2-(hydroxymethyl)-3-R-amino-propanoic acid
  • Limitations : Substitution at the -CF₃ group requires harsh conditions (e.g., strong bases), and yields vary widely (30–70%) depending on the nucleophile .

Acid-Base Reactions

The compound demonstrates amphoteric behavior due to its carboxylic acid and hydroxyl groups:

Reaction Type Reagents/Conditions Product Reference
DeprotonationNaOH (1M) in H₂O, 25°CSodium 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoate
EsterificationH₂SO₄/EtOH, refluxEthyl 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoate
  • Equilibrium Dynamics : The pKa of the carboxylic acid group is ~2.8, while the hydroxyl group has a pKa of ~12.5, enabling selective deprotonation .

Enzymatic Interactions

The compound serves as a substrate or inhibitor in biochemical systems:

Reaction Type Enzyme/Organism Activity Reference
HydrolysisPorcine liver esterase (PLE)Cleavage of ester derivatives to free acid
InhibitionPyruvate dehydrogenase kinase (PDHK)Competitive inhibition (IC₅₀ = 16 nM)
  • Structural Basis : The -CF₃ group mimics the transition state of PDHK’s natural substrate, enabling high-affinity binding.

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes decarboxylation:

Reaction Type Conditions Product Reference
Decarboxylation220°C, neat3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propane
  • Kinetics : The reaction follows first-order kinetics with an activation energy of ~120 kJ/mol .

Photochemical Reactions

UV irradiation induces free radical formation:

Reaction Type Conditions Product Reference
Radical Cross-CouplingUV light (254 nm)/AIBN in benzeneDimeric derivatives via C–C bond formation
  • Side Reactions : Competing pathways include defluorination and oxidation of the hydroxymethyl group .

Scientific Research Applications

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the central carbon significantly influence acidity, solubility, and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid -CF₃ (instead of -CH₂OH) C₄H₃F₆O₃ 216.06 Higher fluorine content increases acidity and lipophilicity.
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid -CH₃ (instead of -CH₂OH) C₄H₅F₃O₃ 158.08 Reduced polarity; lower hydrogen-bonding capacity.
3-Hydroxy-2-(hydroxymethyl)propanoic acid No fluorine atoms C₄H₈O₄ 120.10 Less acidic; higher solubility in polar solvents.
3,3-Difluoro-2-hydroxy-2-methylpropanoic acid -CH₃ and -F₂ (vs. -CH₂OH and -F₃) C₄H₆F₂O₃ 140.09 Lower electronegativity; moderate acidity.

Key Findings :

  • Acidity : Fluorine atoms enhance acidity via electron-withdrawing effects. The trifluoromethyl analog exhibits stronger acidity (pKa ~1.5) than the hydroxymethyl variant (estimated pKa ~2.0–2.5) .
  • Solubility : The hydroxymethyl group improves water solubility compared to methyl or trifluoromethyl substituents due to increased hydrogen bonding .
  • Stability : Trifluoromethyl groups enhance thermal and metabolic stability, making such compounds useful in drug design .

Impact of Fluorination Degree

Compounds with varying fluorine content demonstrate distinct properties:

  • Target Compound (3F) : Three fluorine atoms provide strong electron-withdrawing effects, lowering the pKa and increasing reactivity in nucleophilic substitutions .
  • 3,3-Difluoro Analog (2F) : Reduced fluorine content results in weaker acidity (pKa ~2.8) and lower thermal stability .
  • Non-Fluorinated Analog (0F): 3-Hydroxy-2-(hydroxymethyl)propanoic acid lacks fluorines, leading to higher pKa (~3.5) and greater biodegradability .

Aromatic vs. Aliphatic Derivatives

The introduction of aromatic groups alters electronic and biological properties:

  • 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoic acid (C₁₀H₉F₃O₄) : The 4-methoxyphenyl group introduces resonance effects, reducing acidity (pKa ~3.0) compared to aliphatic analogs. Potential for π-π stacking interactions, enhancing binding in biological systems (e.g., enzyme inhibition).

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid (TFHMPA) is a fluorinated organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group contributes to unique chemical properties that can enhance the efficacy of pharmaceutical agents. This article reviews the biological activity of TFHMPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C4H5F3O4
  • Molecular Weight : 174.08 g/mol
  • Melting Point : 97-99 °C
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of TFHMPA is primarily attributed to its structural characteristics:

  • Electronegativity and Hydrophobicity : The trifluoromethyl group increases the compound's electronegativity and hydrophobicity, which can enhance membrane permeability and interaction with biological targets .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that TFHMPA may also exhibit such properties .

Therapeutic Potentials

TFHMPA and its derivatives have been explored for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that TFHMPA may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects in vitro, indicating potential for TFHMPA in managing inflammatory conditions .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of TFHMPA against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. The mechanism was hypothesized to involve membrane disruption due to the hydrophobic nature of the trifluoromethyl group.

Case Study 2: Anti-inflammatory Action

In a controlled in vitro experiment, TFHMPA was tested for its ability to reduce cytokine production in human immune cells. The findings showed a marked decrease in pro-inflammatory cytokines, supporting its role in modulating immune responses.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
Anti-inflammatoryCytokine modulation
Enzyme inhibitionMetabolic pathway interference

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves fluorination of hydroxypropanoic acid precursors or ester hydrolysis of trifluoromethyl derivatives. Key steps include protecting the hydroxyl groups to avoid side reactions. For example, ethyl ester derivatives (e.g., CAS 153633-01-3 in ) can be hydrolyzed under acidic or basic conditions. Optimize temperature (20–80°C) and solvent polarity (e.g., THF/water mixtures) to enhance yield .
  • Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize intermediates using 19F^{19}\text{F} NMR (δ -70 to -80 ppm for CF3_3) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Techniques :

  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., monoclinic crystal system, P21_1/c space group observed in related trifluoro-hydroxy acids) .
  • Multinuclear NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assign hydroxyl and trifluoromethyl groups. 19F^{19}\text{F} NMR chemical shifts are critical for distinguishing regioisomers .
    • Data Interpretation : Compare with databases (e.g., Cambridge Structural Database) for bond-length validation, particularly for C–F (1.32–1.38 Å) and O–H···O interactions .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Stability Profile : The compound is prone to hydrolysis at extreme pH (<3 or >10) due to hydroxyl group reactivity. At neutral pH (6–8), stability increases, with a half-life >72 hours at 4°C. Thermal degradation occurs above 60°C, forming trifluoroacetic acid derivatives .
  • Experimental Design : Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH (1–12) and temperature (4–80°C) conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Use density-functional theory (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, such as the hydroxylmethyl group’s susceptibility to oxidation .
  • Validation : Compare computed 19F^{19}\text{F} NMR shifts with experimental data; deviations >2 ppm may indicate solvent effects or conformational flexibility .

Q. What metabolic pathways involve this compound, and how do its derivatives interact with biological systems?

  • Metabolic Insights : In vivo studies (e.g., rat models) show glutathione conjugation followed by β-lyase-mediated cleavage, yielding 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, a nephrotoxic metabolite. Mercapturic acid formation is a detoxification pathway .
  • Experimental Design : Use LC-MS/MS to quantify urinary metabolites (e.g., mercapturates) after dosing. Monitor renal toxicity markers (e.g., serum creatinine) to assess bioactivation risks .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

  • Case Study : If 1H^{1}\text{H} NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the hydroxymethyl group) or polymorphism. Cross-validate with IR (O–H stretch at 3200–3400 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Statistical Tools : Apply principal component analysis (PCA) to NMR datasets to identify outlier signals caused by impurities or isomerism .

Q. What strategies optimize enantioselective synthesis of this compound’s chiral analogs?

  • Approach : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts with H-bond donors). For example, L-proline derivatives can induce >90% ee in α-hydroxylation steps .
  • Analysis : Chiral HPLC (Chiralpak IA column) or circular dichroism (CD) verifies enantiopurity. Compare retention times with racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Reactant of Route 2
3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid

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